molecular formula C9H12N2O2 B13630006 6-(Morpholin-3-yl)pyridin-3-ol

6-(Morpholin-3-yl)pyridin-3-ol

Cat. No.: B13630006
M. Wt: 180.20 g/mol
InChI Key: ZTBXUZWKMKJXEH-UHFFFAOYSA-N
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Description

6-(Morpholin-3-yl)pyridin-3-ol is a heterocyclic compound that features a morpholine ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-3-yl)pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-hydroxypyridine is replaced by the morpholine group. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-3-yl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are used.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridines depending on the specific reagents and conditions used.

Scientific Research Applications

6-(Morpholin-3-yl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Morpholin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like urease by binding to the active site and disrupting the enzyme’s function . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Morpholin-4-yl)pyridin-3-amine
  • 2-(Morpholin-4-yl)pyridine
  • 3-(Morpholin-4-yl)pyridine

Uniqueness

6-(Morpholin-3-yl)pyridin-3-ol is unique due to the presence of both a morpholine ring and a hydroxyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-morpholin-3-ylpyridin-3-ol

InChI

InChI=1S/C9H12N2O2/c12-7-1-2-8(11-5-7)9-6-13-4-3-10-9/h1-2,5,9-10,12H,3-4,6H2

InChI Key

ZTBXUZWKMKJXEH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=C(C=C2)O

Origin of Product

United States

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